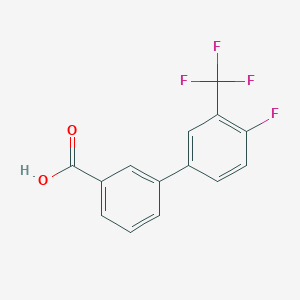

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLWZGYIIJQBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650204 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-06-1 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

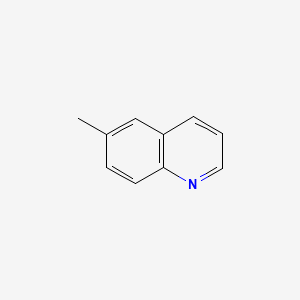

Foundational & Exploratory

Technical Guide: 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic Acid and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of fluorinated and trifluoromethylated biphenyl carboxylic acids, with a specific focus on isomers of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid. Due to limited publicly available data on the exact titular compound, this document will focus on the closely related and commercially available isomer, 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid (CAS Number: 1261824-93-4) , as a representative example of this class of molecules.

Core Chemical Properties

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its substitution with fluorine and trifluoromethyl groups can significantly modulate its physicochemical and pharmacological properties. These substitutions can influence metabolic stability, binding affinity, and bioavailability.

Physicochemical Data

Quantitative data for 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid and a related isomer are summarized in the table below for comparative analysis.

| Property | 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid | 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid |

| CAS Number | 1261824-93-4[1][2][3] | 1261750-12-2[4][5] |

| Molecular Formula | C₁₄H₈F₄O₂[1] | C₁₄H₈F₄O₂[4] |

| Molecular Weight | 284.2 g/mol [1] | 284.21 g/mol [4] |

| Purity | ≥98%[1] | ≥95%[4] |

| Storage | Room temperature[1] | Room temperature[6] |

Synthesis and Experimental Protocols

The primary synthetic route for this class of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.[7][8][9][10]

Representative Synthesis of 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

This protocol describes a plausible synthesis of 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

(3-Bromo-5-fluorobenzoic acid) + (4-(Trifluoromethyl)phenyl)boronic acid --[Pd Catalyst, Base]--> 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in 1,4-dioxane.

-

Reaction Execution: Add the catalyst solution to the round-bottom flask containing the reactants. Add a 4:1 mixture of 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Potential Biological Significance

While specific biological activities for this compound and its close isomers are not extensively documented, the broader class of biphenyl carboxylic acid derivatives has shown a wide range of pharmacological activities.[11]

Derivatives of biphenyl carboxylic acid have been investigated for their potential as:

-

Antifungal agents: Certain biphenyl-4-carboxylic acid esters have demonstrated activity against pathogenic Candida species.[12]

-

Anticancer agents: A library of biphenyl carboxylic acids showed in vitro anticancer activity against breast cancer cell lines.[13]

-

Anti-inflammatory agents: Some biphenyl derivatives exhibit anti-inflammatory properties.[11]

-

Enzyme inhibitors: Piperazine derivatives of a related biphenyl carboxylic acid have been investigated as MAGL inhibitors, which are involved in neuroinflammation.[14]

The presence of the fluoro and trifluoromethyl groups in the target molecule suggests it may have enhanced metabolic stability and membrane permeability, which are desirable properties in drug candidates. Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Visualizations

Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a biphenyl carboxylic acid via Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Angene - [1,1'-Biphenyl]-3-carboxylic acid, 5-fluoro-4'-(trifluoromethyl)- | 1261824-93-4 | MFCD18321791 | AG000S0R [japan.angenechemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid | 1261750-12-2 [sigmaaldrich.com]

- 6. 1261750-12-2|2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl structure is a common motif in pharmacologically active compounds. This technical guide provides a detailed overview of a primary synthetic pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the laboratory-scale synthesis of this important intermediate.

Synthesis Pathway: Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] In this case, 3-bromobenzoic acid is coupled with (4-fluoro-3-trifluoromethylphenyl)boronic acid. The key starting materials, 3-bromobenzoic acid and (4-fluoro-3-trifluoromethylphenyl)boronic acid, are commercially available.[3][4][5][6][7][8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Mass/Volume |

| 3-Bromobenzoic acid | 585-76-2 | 201.02 g/mol | 1.0 | 201 mg |

| (4-Fluoro-3-trifluoromethylphenyl)boronic acid | 182344-23-6 | 207.92 g/mol | 1.2 | 249.5 mg |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 g/mol | 0.03 | 34.7 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 | 276.4 mg |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | 8 mL |

| Water (degassed) | 7732-18-5 | 18.02 g/mol | - | 2 mL |

Procedure

-

Reaction Setup:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol, 201 mg), (4-fluoro-3-trifluoromethylphenyl)boronic acid (1.2 mmol, 249.5 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), to the flask.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure this compound. For column chromatography, a typical eluent system is a mixture of ethyl acetate and hexane.[9]

-

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reaction Scale | 1.0 mmol (based on 3-bromobenzoic acid) |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 80-95% |

| Purity (after purification) | >98% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Bromobenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromobenzoic acid | 585-76-2 | FB70423 | Biosynth [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid | 182344-23-6 | TCI AMERICA [tcichemicals.com]

- 9. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. Due to the presence of both fluoro and trifluoromethyl groups, this compound possesses unique electronic and lipophilic properties that make it a valuable building block in the design of novel bioactive molecules and functional materials. This document details its chemical identity, predicted physicochemical properties, a general synthetic protocol, and a logical workflow for its preparation.

Chemical Identity

The compound with the common name 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

| Identifier | Value |

| IUPAC Name | 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid |

| Common Name | This compound |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 284.21 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |

| InChI Key | (Not available) |

| CAS Number | (Not readily available in public databases) |

Physicochemical Properties

Precise experimental data for 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is not extensively available in the public domain. However, based on the properties of structurally similar fluorinated and trifluoromethylated biphenyl carboxylic acids, the following properties can be predicted. These values are estimates and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| Melting Point | 160-180 °C | Based on similar substituted biphenyl carboxylic acids. |

| Boiling Point | > 400 °C | Expected to be high due to molecular weight and polarity. |

| pKa | 3.5 - 4.5 | The carboxylic acid proton's acidity is influenced by the electron-withdrawing groups. |

| LogP | 4.0 - 5.0 | The presence of fluorinated groups generally increases lipophilicity. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | Typical for aromatic carboxylic acids of this size. |

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

General Protocol for the Synthesis of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling

Materials:

-

3-Bromobenzoic acid

-

(4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 equivalent), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the chosen solvent system to the flask. A common system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting materials are consumed (as monitored by TLC or LC-MS). This typically takes 4-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be filtered. Otherwise, dilute the mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) or by column chromatography on silica gel to yield the pure 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Mandatory Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Caption: Synthetic pathway for 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Identity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid Unverifiable

A definitive CAS (Chemical Abstracts Service) number for the compound "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" could not be located in comprehensive chemical database searches. This suggests that the requested molecule may be a novel compound, is not widely synthesized, or is indexed under a different systematic name.

An in-depth technical guide as requested requires precise identification of the chemical entity to ensure accuracy of data. Due to the ambiguity of the specified compound, we are unable to provide a full whitepaper with experimental protocols and pathway visualizations at this time.

However, it is highly probable that the intended compound of interest is a closely related isomer. Below is a summary of information on plausible alternative structures based on the provided name. We request that you review the following candidates to identify the correct compound for which you require a technical guide.

Potential Isomers and Related Compounds

Based on the nomenclature, the intended molecule is likely one of the following well-documented chemical compounds:

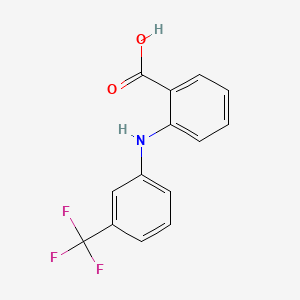

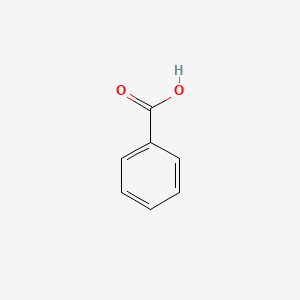

Candidate 1: 4-Fluoro-3-(trifluoromethyl)benzoic acid

This compound features the fluoro and trifluoromethyl groups directly substituted on the benzoic acid ring.

-

CAS Number: 67515-55-3[1]

-

IUPAC Name: 4-fluoro-3-(trifluoromethyl)benzoic acid[1]

-

Molecular Formula: C₈H₄F₄O₂

-

Molecular Weight: 208.11 g/mol [1]

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 114-116 °C | |

| Boiling Point | 256.9±40.0 °C (Predicted) | |

| Density | 1.489±0.06 g/cm³ (Predicted) |

Availability: This compound is commercially available from various chemical suppliers.

Candidate 2: 3-Fluoro-4-(trifluoromethyl)benzoic acid

Similar to Candidate 1, this is an isomer with a different substitution pattern on the benzoic acid ring.

-

IUPAC Name: 3-fluoro-4-(trifluoromethyl)benzoic acid[2]

-

Molecular Formula: C₈H₄F₄O₂

-

Molecular Weight: 208.11 g/mol [2]

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 174-179 °C | [3][4] |

| Boiling Point | 251 °C | [4] |

| Density | 1.489 g/cm³ | [4] |

Applications: This compound serves as a crucial building block in the synthesis of potassium channel openers for the treatment of epilepsy.[2][3]

Candidate 3: 3'-Trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

This compound has a biphenyl structure, which aligns with the "phenyl)benzoic acid" part of the requested name, but lacks the fluorine on the benzoic acid ring.

-

CAS Number: 190473-13-9 (This CAS number is associated with the parent compound in some databases, though variations exist for specific derivatives).

-

IUPAC Name: 3-[3-(trifluoromethyl)phenyl]benzoic acid[5]

-

Molecular Formula: C₁₄H₉F₃O₂

-

Molecular Weight: 266.22 g/mol

Physicochemical Properties:

| Property | Value | Reference |

| XlogP (Predicted) | 4.6 | [5] |

Candidate 4: 3-Fluoro-3'-(trifluoromethyl)-1,1'-biphenyl-4-carboxylic acid

This biphenyl derivative has a substitution pattern that is very close to the requested name, with the point of connection to the benzoic acid at the 4-position.

-

CAS Number: 926222-59-5[6]

-

IUPAC Name: 3-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

-

Molecular Formula: C₁₄H₈F₄O₂[6]

-

Molecular Weight: 284.21 g/mol [6]

Proposed Synthesis Workflow (General)

Should the intended compound be a biphenyl derivative, a common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction . This reaction creates a carbon-carbon bond between a boronic acid and a halide.

A generalized workflow for the synthesis of a compound resembling the requested structure is outlined below.

References

- 1. 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 5. PubChemLite - 3'-trifluoromethyl [1,1'-biphenyl]-3-carboxylic acid (C14H9F3O2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

Physical and chemical properties of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines information on its predicted properties with general experimental protocols for the characterization of related aromatic carboxylic acids. The synthesis of such biphenyl structures is typically achieved through Suzuki coupling reactions. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally similar molecules.

Chemical Identity

-

Systematic Name: 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

-

Common Name: this compound

-

Molecular Formula: C₁₄H₈F₄O₂

-

Molecular Weight: 284.21 g/mol

-

CAS Number: While a specific CAS number for this exact isomer was not definitively found in the public domain, related isomers have unique identifiers. Researchers should verify the CAS number with their supplier.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following properties have been predicted using computational models. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (aqueous) | ~3.8 - 4.2 | Estimated based on related structures |

| LogP | ~4.5 - 5.0 | Estimated based on related structures |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol. | General characteristic of similar aromatic carboxylic acids. |

Synthesis and Characterization

Synthesis via Suzuki Coupling

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.

General Reaction Scheme:

Caption: General workflow for the synthesis of the target compound via Suzuki coupling.

Experimental Protocol (General):

A general procedure for a Suzuki coupling reaction to synthesize a biphenyl carboxylic acid is as follows.[1] This protocol should be optimized for the specific substrates.

-

Reaction Setup: To a reaction vessel, add the aryl halide (e.g., 1-bromo-4-fluoro-3-(trifluoromethyl)benzene), the arylboronic acid (e.g., 3-carboxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired biphenyl carboxylic acid.

Physicochemical Characterization Protocols

The following are general experimental protocols that can be employed to determine the key physical and chemical properties of this compound.

Principle: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.

Experimental Protocol: [2]

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.

-

To a series of test tubes, each containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, DMSO, acetone, hexane).

-

The mixtures are agitated at a constant temperature.

-

Visual observation is used to determine if the compound has dissolved. For quantitative analysis, the saturated solution can be analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Principle: The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent.

Experimental Protocol (Potentiometric Titration):

-

A solution of the carboxylic acid of known concentration is prepared in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectral Data Interpretation (Expected)

-

¹H NMR: Aromatic protons would appear in the region of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the two aromatic rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid would be observed further downfield, typically around 165-175 ppm. The carbon of the trifluoromethyl group would also have a characteristic chemical shift.

-

¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: [5][6]

-

A broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, expected around 1700 cm⁻¹.

-

C-F stretching vibrations, typically in the 1000-1350 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic rings.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (284.21). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Potential Applications and Biological Relevance

Fluorinated benzoic acid derivatives are important building blocks in medicinal chemistry and drug discovery. The presence of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While no specific signaling pathways have been directly attributed to this compound in the available literature, structurally related compounds have been investigated for a variety of biological activities. For instance, other fluorinated biphenyl derivatives have been explored as anti-inflammatory agents and for their role in targeting specific enzymes or receptors.

The logical workflow for investigating the biological activity of a novel compound like this would be:

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated biphenyl carboxylic acid with potential applications in various fields of chemical research. This guide has provided an overview of its predicted properties and general experimental procedures for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical and biological profile.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid. Due to the specificity of the nomenclature, this guide first addresses potential structural isomers to ensure clarity before delving into the core subject. The document summarizes key physicochemical data, explores the conformational landscape inherent to substituted biphenyl systems, and discusses the influence of fluorine and trifluoromethyl substituents on the molecule's structure. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction and Nomenclature Clarification

The nomenclature "this compound" can be interpreted in several ways, leading to different chemical structures. This ambiguity is addressed to define the scope of this guide. The primary focus will be on the most direct interpretation of the IUPAC naming convention.

To clarify the potential interpretations, the following diagram illustrates the logical relationship between the user's query and related chemical structures.

Caption: Nomenclature interpretation workflow.

This guide will focus on the structure corresponding to PubChem CID 53211657, which is 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid . This interpretation is a common and plausible structure in chemical databases.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a fluorine atom and a trifluoromethyl group, while the other contains a carboxylic acid group.

Table 1: Physicochemical Data for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | PubChem |

| CAS Number | Not available | - |

| PubChem CID | 53211657 | PubChem[1] |

| Molecular Formula | C₁₄H₈F₄O₂ | PubChem[1] |

| Molecular Weight | 298.21 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F) | PubChem[1] |

| InChI Key | YWJAGXJXHNPJMQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted LogP | 4.9 | ChemAxon |

| Predicted pKa | 3.5 | ChemAxon |

| Appearance | Solid (predicted) | - |

Conformational Analysis

The conformation of biphenyl compounds is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. This rotation around the central C-C bond is subject to steric hindrance from substituents, particularly those in the ortho positions.[2]

Rotational Barriers and Atropisomerism

Substituted biphenyls can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. The energy barrier to rotation determines whether the different conformational isomers can be isolated at room temperature. For racemization to be prevented at room temperature, an activation energy barrier of 16 to 19 kcal/mole is generally required.

The key rotational degrees of freedom in 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid are illustrated below.

Caption: Rotational degrees of freedom.

Predicted Conformation

In the absence of direct crystallographic data for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, its conformation can be inferred from general principles of substituted biphenyls. Biphenyl itself is not planar, with a dihedral angle of approximately 45° due to steric hindrance between the ortho hydrogen atoms.[2]

For the target molecule, the substituents are in the meta and para positions relative to the inter-ring bond, meaning there is no direct ortho-ortho steric clash. However, the overall electronic and steric profile of the substituents will influence the preferred dihedral angle. It is expected that the molecule will adopt a non-planar conformation. The most stable conformation of biphenyls without ortho-substituents is generally non-planar.[3]

Experimental Protocols and Data

As of this writing, specific experimental protocols for the synthesis and detailed characterization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid are not widely available in public databases. However, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions.

Proposed Synthesis Workflow: Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. A proposed workflow is outlined below.

Caption: Proposed Suzuki coupling synthesis.

General Protocol Outline:

-

Reactant Preparation: Dissolve 3-fluoro-4-bromobenzoic acid, (4-trifluoromethylphenyl)boronic acid, and a base (e.g., sodium carbonate) in a suitable solvent system.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. The crude product can then be purified by recrystallization or column chromatography.

Applications and Relevance

Fluorinated benzoic acid derivatives are important building blocks in medicinal chemistry and materials science. The presence of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid are not extensively documented, related structures like 3-Fluoro-4-(trifluoromethyl)benzoic acid are used in the synthesis of active pharmaceutical ingredients (APIs), including potassium channel openers for the treatment of epilepsy.[4][5][6][7]

Conclusion

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a substituted biphenyl compound with potential applications in drug discovery and materials science. While direct experimental data on its conformation is limited, established principles of conformational analysis for biphenyls suggest a non-planar structure. The molecule can likely be synthesized via standard cross-coupling methodologies. Further experimental studies, particularly X-ray crystallography and NMR spectroscopy, would be invaluable for precisely determining its solid-state and solution-phase conformations.

References

- 1. 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | C14H8F4O2 | CID 53211657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Spectral Data for 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid: A Technical Overview

Researchers and scientists in drug development are advised to consider the following data as a reference point for the characterization of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid, should they synthesize or acquire this specific molecule. The experimental protocols outlined are typical for the spectroscopic analysis of aromatic carboxylic acids.

Spectroscopic Data of Related Isomers

Due to the absence of specific data for this compound, this section summarizes the available spectral information for key structural isomers. This data can be valuable for predicting the spectral features of the target compound.

Table 1: ¹H NMR Spectral Data of Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

Table 2: ¹³C NMR Spectral Data of Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | --- | Data not available in searched resources. |

Table 3: IR and Mass Spectrometry Data of Related Benzoic Acid Derivatives

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Data not available in searched resources. | Data not available in searched resources. |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Data not available in searched resources. | Data not available in searched resources. |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Data not available in searched resources. | Data not available in searched resources. |

Note: The absence of specific data in the tables underscores the novelty or limited public research on these particular compounds.

Predicted Spectral Characteristics

Based on the general principles of NMR, IR, and Mass Spectrometry for analogous structures, the following spectral features can be anticipated for This compound :

-

¹H NMR: The spectrum would likely exhibit complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) due to the various proton-proton and proton-fluorine couplings. The carboxylic acid proton would appear as a broad singlet at a downfield shift (typically >10 ppm).

-

¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule. The trifluoromethyl group would cause a characteristic quartet for the carbon to which it is attached. Carbon-fluorine couplings would also be observable.

-

¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the phenyl ring and another for the trifluoromethyl group, each with its own characteristic chemical shift and coupling pattern.

-

IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-F stretching bands, and various aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₈F₄O₂). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for aromatic carboxylic acids. These would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Logical Workflow for Compound Characterization

The process of characterizing a novel or unstudied compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity.

Caption: A typical workflow for the synthesis and structural characterization of a novel chemical compound.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of derivatives based on the 3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid scaffold. While direct and extensive research on this specific core structure is nascent, this document synthesizes findings from structurally related compounds to illuminate its therapeutic potential. The presence of both a fluorine atom and a trifluoromethyl group suggests a strong likelihood of significant biological effects, as these moieties are known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide will explore the reported antimicrobial, anti-inflammatory, anticancer, and anti-tuberculosis activities of analogous compounds, providing a foundational understanding for future research and development in this promising chemical space.

Biological Activities of Structurally Related Derivatives

The following sections detail the observed biological activities of compounds that share key structural features with this compound derivatives.

Antimicrobial Activity

Derivatives incorporating the trifluoromethylphenyl and benzoic acid motifs have demonstrated significant potential as antibacterial agents. Specifically, a series of pyrazole derivatives has been shown to be highly effective against Gram-positive bacteria.

A notable example is a compound where a fluoro-trifluoromethyl substituted aniline is part of a larger pyrazole-benzoic acid structure. This derivative was identified as the most potent in its series.[1] Other derivatives with trifluoromethyl substitutions also exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range.[1] The hydrophobic nature of the halogen substituents appears to be crucial for the antibacterial effect.[1]

Table 1: Antibacterial Activity of a Pyrazole Derivative with Fluoro-Trifluoromethyl Substituted Aniline

| Compound ID | Description | MIC (µg/mL) |

| 59 | Fluoro-trifluoromethyl substituted aniline pyrazole derivative | Potent (sub-µg/mL) |

| 50 | Trifluoromethyl substituted pyrazole derivative | 0.78–3.125 |

Anti-inflammatory Activity

Structurally related benzamides have been investigated as inhibitors of key inflammatory pathways. One study identified a 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory agent that functions through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2][3] This inhibition, in turn, leads to the inactivation of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] The compound was shown to dose-dependently inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages.[2]

Anticancer Activity

The trifluoromethylphenyl and fluorophenyl motifs are present in several classes of compounds with demonstrated anticancer properties.

One study reported on a 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analog that displayed high cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range.[4] Another investigation into a naphthofuran derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, found that it inhibited the growth of liver cancer cells by directly binding to and activating Hepatocyte Nuclear Factor 4α (HNF 4α), which subsequently leads to the inactivation of the STAT3 pathway.[5] Furthermore, a 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has shown inhibitory activity against A549 (lung carcinoma) and BGC-823 (gastric cancer) cell lines.[6]

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound | Target/Mechanism | Cell Lines | IC50 (µM) |

| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9) | Not specified | HeLa, KB, MCF-7 | 2.58 - 3.61 |

| N-n-propyl phosphoramidate of compound 9 (35) | Not specified | HeLa, KB, MCF-7, 143B | 0.97 - 1.94 |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HNF 4α activation, STAT3 inactivation | HepG2, Hep3B | 1 - 10.8 (concentration range tested) |

| 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | Not specified | A549, BGC-823 | Not specified |

Anti-tuberculosis Activity

The development of prodrugs is a key strategy in the fight against tuberculosis. Benzoic acid derivatives are being explored in this context, where ester forms can enhance cell penetration before being hydrolyzed to the active acidic form by mycobacterial enzymes.[7][8] While direct data on this compound is not available, a related triazole derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated promising activity against both sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis.[9]

Table 3: Anti-tuberculosis Activity of a Structurally Related Triazole Derivative

| Compound | Strain | MIC (µg/mL) |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 |

| MDR M. tuberculosis | 11 |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, derivatives of this compound may exert their biological effects through various mechanisms. Below are diagrams of potential signaling pathways that could be modulated by these derivatives.

References

- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]

Early-Stage Research on 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly pertaining to the specific isomer 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is limited. This guide synthesizes data from closely related isomers and derivatives to provide a comprehensive technical overview of its potential chemical properties, synthesis, and biological activities. The insights presented are intended to guide early-stage research and development efforts.

Introduction

Fluoro- and trifluoromethyl-substituted benzoic acid derivatives represent a significant class of compounds in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of molecules. This technical guide focuses on the potential characteristics of this compound, drawing parallels from its isomers and related structures. While direct research on this specific compound is not widely published, the broader family of fluoro-trifluoromethylphenyl derivatives has shown considerable promise, particularly as potent antibacterial agents.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | PubChem[1] |

| Molecular Weight | 208.11 g/mol | PubChem[1] |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)benzoic acid | PubChem[1] |

| CAS Number | 67515-55-3 | PubChem[1] |

Note: These properties are for the isomer 4-Fluoro-3-(trifluoromethyl)benzoic acid and should be considered as an estimation for this compound.

Synthesis and Experimental Protocols

A definitive synthesis protocol for this compound is not documented in the provided search results. However, a general approach to synthesizing similar bi-aryl benzoic acids involves a Suzuki coupling reaction.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from commercially available building blocks.

Caption: General workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 4-fluoro-3-trifluoromethylphenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

-

Solvent Addition: Add a degassed mixture of a suitable solvent system, such as dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to yield this compound.

Potential Biological Activity: Antibacterial Properties

While no specific biological data exists for this compound, extensive research has been conducted on structurally related pyrazole derivatives containing a trifluoromethylphenyl moiety. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

A collection of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have been synthesized and shown to be potent growth inhibitors of Gram-positive bacteria with low toxicity to human cells.[2][3] Two compounds from this series, 59 and 74, were particularly effective against Staphylococcus aureus, exhibiting bactericidal effects and the ability to inhibit and destroy biofilms.[2] Furthermore, these compounds showed a low tendency for resistance development in S. aureus and Enterococcus faecalis.[2]

Table 2: Antibacterial Activity of Related Trifluoromethylphenyl Pyrazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Compound 59 | S. aureus | Sub-μg/mL concentrations | [3] |

| Compound 74 | S. aureus | Not specified | [2] |

| 3,5-bis(trifluoromethyl)-substituted derivative (29) | Various strains | Potent inhibitor | [4] |

| 3,5-dichloro-4-fluoro derivative (31) | S. aureus (Sa91) | 0.5 | [4] |

MIC: Minimum Inhibitory Concentration

Potential Mechanism of Action

Macromolecular synthesis inhibition studies on related potent antimicrobial pyrazole derivatives suggest a broad range of inhibitory effects, indicating targets that have a global effect on bacterial cell function.[2] This suggests that this compound, if developed into a similar antibacterial agent, might not have a single, specific target but rather disrupt multiple essential cellular processes.

The following diagram illustrates a conceptual signaling pathway for this proposed broad-spectrum antibacterial mechanism.

Caption: Conceptual mechanism of action illustrating broad-spectrum inhibition of bacterial cellular processes.

Other Potential Applications

Beyond antibacterial research, fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds and materials.[5] For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid is a building block for potassium channel openers used in epilepsy treatment.[6][7] This suggests that this compound could also serve as a versatile intermediate for creating novel therapeutics and functional materials.[5]

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the analysis of its isomers and related compounds suggests it is a molecule of significant interest. The primary area of promise appears to be in the development of novel antibacterial agents, leveraging the established potency of the fluoro-trifluoromethylphenyl moiety against Gram-positive bacteria. Future research should focus on the successful synthesis and purification of this specific isomer, followed by a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity, particularly against a panel of clinically relevant bacterial strains. Furthermore, its potential as a synthetic intermediate for other classes of bioactive molecules warrants exploration.

References

- 1. 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 7. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid, a key intermediate in pharmaceutical research. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a biaryl carboxylic acid derivative. Molecules with fluorinated phenyl rings are of significant interest in medicinal chemistry, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids under palladium catalysis. This method is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura coupling reaction. This involves the palladium-catalyzed cross-coupling of (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid with methyl 3-bromobenzoate , followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromobenzoate and (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid

Materials:

-

Methyl 3-bromobenzoate

-

(4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, approximately 100 mL for a 10 mmol scale reaction).

-

Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)benzoate.

Part 2: Hydrolysis of Methyl 3-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoate

Materials:

-

Crude methyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)benzoate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 2M)

-

Distilled water

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude ester from Part 1 in methanol (approximately 50 mL for a 10 mmol scale).

-

Add a 2M aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux (approximately 65 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with distilled water (50 mL).

-

Acidify the solution to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water (2 x 20 mL).

-

Dry the product under vacuum to yield 3-(4-fluoro-3-(trifluoromethyl)phenyl)benzoic acid.

Purification

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to achieve high purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Step | Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Part 1: Suzuki Coupling | Methyl 3-bromobenzoate | 215.04 | 1.0 | - | - | - |

| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid | 207.91 | 1.2 | - | - | - | |

| Methyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)benzoate | 298.22 | - | (based on limiting reagent) | To be determined | To be determined | |

| Part 2: Hydrolysis | Methyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)benzoate | 298.22 | 1.0 | - | - | - |

| Final Product | 3-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid | 284.19 | - | (overall from Part 1) | To be determined | To be determined |

Actual yield and percent yield are dependent on experimental execution and should be recorded upon completion of the synthesis.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Application Notes and Protocols for the Quantification of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its unique substitution pattern, featuring both fluorine and a trifluoromethyl group, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for final product quality control in drug development and manufacturing.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which is suitable for volatile derivatives of the analyte.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

HPLC-UV: A reliable and routine method for the quantification of the analyte in bulk materials and simple matrices. It offers a good balance of performance and accessibility.

-

LC-MS/MS: The preferred method for trace-level quantification in complex matrices, such as biological fluids or environmental samples, due to its high sensitivity and selectivity.

-

GC-MS: A viable alternative, particularly for purity and impurity profiling, which typically requires derivatization to enhance the volatility of the acidic analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in raw materials and reaction mixtures where the analyte is a major component.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound. These values are illustrative and should be confirmed during in-house method validation.

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid or Phosphoric acid (analytical grade).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile and Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations within the desired range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 235 nm (or a wavelength of maximum absorbance determined by PDA).

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 40% B (Re-equilibration)

-

4. Data Analysis:

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Quantify the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for the quantification of this compound in complex matrices at trace levels.

Quantitative Data Summary

The following table presents expected performance characteristics for a validated LC-MS/MS method. Actual values will depend on the specific instrumentation and sample matrix.

| Parameter | Expected Performance |

| Linearity (R²) | ≥ 0.998 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

-

Reference standard of this compound.

-

Isotopically labeled internal standard (if available).

-

Acetonitrile and Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

2. Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: Optimized for analyte retention and separation.

-

Ionization Mode: ESI Negative.

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 281.0 (for [M-H]⁻)

-

Product Ions (Q3): To be determined by infusion of the standard. A likely transition would be the loss of CO₂ (m/z 237.0).

-

4. Data Analysis:

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow Diagram

Caption: LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the carboxylic acid to a more volatile ester. It is useful for confirming the identity of the analyte and for the analysis of volatile impurities.

Quantitative Data Summary

The performance of a GC-MS method is highly dependent on the efficiency of the derivatization step.

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.995 |

| Range | 5 - 500 ng/mL (on-column) |

| Limit of Detection (LOD) | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Protocol

1. Instrumentation and Materials:

-

GC-MS system with an Electron Ionization (EI) source.

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Derivatization reagent (e.g., BF₃ in Methanol or Diazomethane).

-

Reference standard of this compound.

-

Solvents for extraction (e.g., Dichloromethane, Ethyl acetate).

2. Derivatization (Methyl Ester Formation):

-

Evaporate an aliquot of the sample extract to dryness.

-

Add the derivatization reagent (e.g., BF₃/Methanol) and heat as required to form the methyl ester.

-

Neutralize the reaction mixture and extract the methyl ester into an organic solvent.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow.

-

Ion Source Temperature: 230 °C.

-

MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methyl ester derivative.

4. Data Analysis:

-

Identify the derivative peak by its retention time and mass spectrum.

-

Quantify using a calibration curve prepared from derivatized standards.

Logical Relationship Diagram

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are detailed below. This document provides a comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using an isocratic mobile phase of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v). The flow rate was maintained at 1.0 mL/min, and detection was carried out at 254 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness.[1][2][3] This method is suitable for the routine quality control analysis of this compound in bulk drug and formulation samples.

1. Introduction

This compound is an aromatic carboxylic acid derivative. A reliable and accurate analytical method is crucial for the quantitative analysis of this compound in various stages of drug development and manufacturing.[2][4][5] High-Performance Liquid Chromatography (HPLC) is a preferred technique for pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[4][6] This document outlines the development and validation of an RP-HPLC method for this compound, ensuring its suitability for its intended purpose.

2. Experimental Protocol

2.1 Materials and Reagents

-

Reference Standard: this compound (Purity > 99%)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

-

Water: HPLC grade or Milli-Q water

-

Acid: Phosphoric Acid (AR Grade)

2.2 Instrumentation

-

HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

-